molecular formula C15H23ClN2O4S B6004830 4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid

4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid

Katalognummer B6004830
Molekulargewicht: 362.9 g/mol
InChI-Schlüssel: ITFFMSUEEGPATQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid, also known as CI-977, is a synthetic compound that belongs to the benzoic acid class of drugs. It has been extensively studied for its potential use in the treatment of chronic pain and addiction. CI-977 acts as a kappa opioid receptor agonist, which means it binds to and activates the kappa opioid receptor in the brain and spinal cord.

Wirkmechanismus

4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid acts as a kappa opioid receptor agonist, which means it binds to and activates the kappa opioid receptor in the brain and spinal cord. The kappa opioid receptor is involved in the regulation of pain, mood, and addiction. Activation of this receptor by this compound results in the release of dynorphin, an endogenous opioid peptide that has analgesic and anti-addictive effects.
Biochemical and physiological effects
This compound has been shown to have analgesic effects in animal models of chronic pain. It has also been found to reduce drug self-administration in rats trained to self-administer cocaine and opioids. Additionally, this compound has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid in lab experiments is that it has a high affinity for the kappa opioid receptor, which means it can be used at lower concentrations than other kappa opioid receptor agonists. Additionally, this compound has a long half-life, which allows for sustained activation of the kappa opioid receptor. One limitation of using this compound in lab experiments is that it has poor solubility in water, which can make it difficult to administer.

Zukünftige Richtungen

There are several future directions for research on 4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid. One area of interest is the potential use of this compound in the treatment of chronic pain and addiction in humans. Another area of interest is the development of new kappa opioid receptor agonists that have improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of depression, anxiety, and schizophrenia.

Synthesemethoden

The synthesis of 4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid involves a multistep process that begins with the reaction of 4-chlorobenzoic acid with isobutylamine to form 4-chloro-2-(isobutylamino) benzoic acid. This intermediate is then reacted with sulfonyl chloride to produce 4-chloro-2-(isobutylamino)-5-sulfonylbenzoic acid. Finally, this compound is treated with isobutylamine to yield this compound.

Wissenschaftliche Forschungsanwendungen

4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid has been extensively studied for its potential use in the treatment of chronic pain and addiction. It has been shown to have analgesic effects in animal models of chronic pain, and it has also been found to reduce drug self-administration in rats trained to self-administer cocaine and opioids. Additionally, this compound has been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia.

Eigenschaften

IUPAC Name

4-chloro-2-(2-methylpropylamino)-5-(2-methylpropylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O4S/c1-9(2)7-17-13-6-12(16)14(5-11(13)15(19)20)23(21,22)18-8-10(3)4/h5-6,9-10,17-18H,7-8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFFMSUEEGPATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=C(C=C1C(=O)O)S(=O)(=O)NCC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.